molecular formula C18H22N4O3 B2775481 N-isopropyl-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide CAS No. 1105206-52-7

N-isopropyl-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide

Cat. No. B2775481
CAS RN: 1105206-52-7
M. Wt: 342.399
InChI Key: ZKPNEWALGBGTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality N-isopropyl-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isopropyl-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines, are of significant interest due to their diverse biological activities. Research demonstrates the utility of hydrazine and phenylhydrazine in synthesizing various heterocyclic systems, indicating that similar compounds could be used in crafting novel heterocycles with potential pharmacological applications (Ghosh et al., 1979).

HIV Integrase Inhibitors

The detailed study of the conformation and tautomeric structures of potent HIV integrase inhibitors showcases the importance of understanding the solid-state structure for developing effective antiretroviral drugs. This research could provide a foundation for using complex hydrazine derivatives in the design of new inhibitors (Bacsa et al., 2013).

Oxidative Reactions in Synthesis

The iron-catalyzed selective oxidation of N-methyl amines to synthesize methylene-bridged bis-1,3-dicarbonyl compounds highlights a methodology that could potentially be applied to the oxidative modification of hydrazinecarboxamide derivatives for the synthesis of complex organic molecules (Li et al., 2009).

Anti-inflammatory Agents

The synthesis and evaluation of ibuprofen analogs, including the use of hydrazine for creating potent anti-inflammatory compounds, indicate the versatility of hydrazine derivatives in medicinal chemistry for the development of new therapeutics (Rajasekaran et al., 1999).

High-Performance Polymeric Materials

Research into the synthesis of polyamides and poly(amide-imide)s based on specific dianilines demonstrates the application of hydrazine derivatives in creating high-performance materials, suggesting that similar compounds could be explored for advancements in material science (Hsiao et al., 1995).

Metabolic Studies

The study of the oxidative metabolism of procarbazine, a chemotherapy agent, by rat liver microsomes using hydrazine derivatives, provides insight into drug metabolism and potential toxicological effects, which could be relevant for the safety assessment of new compounds (Dunn et al., 1979).

properties

IUPAC Name

1-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-12(2)19-18(25)21-20-17(24)15-8-9-16(23)22(11-15)10-14-6-4-13(3)5-7-14/h4-9,11-12H,10H2,1-3H3,(H,20,24)(H2,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPNEWALGBGTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide

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